molecular formula C23H12F2N6O2S B4354854 13-(difluoromethyl)-4-(2-nitrophenyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

13-(difluoromethyl)-4-(2-nitrophenyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B4354854
M. Wt: 474.4 g/mol
InChI Key: MRLSKLLBHPOYEH-UHFFFAOYSA-N
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Description

“9-(difluoromethyl)-2-(2-nitrophenyl)-7-phenylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a combination of pyridine, thieno, triazolo, and pyrimidine rings, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-(difluoromethyl)-2-(2-nitrophenyl)-7-phenylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as nitrophenyl derivatives and pyrido-thieno precursors. These intermediates are then subjected to cyclization reactions under specific conditions, often involving catalysts and solvents to facilitate the formation of the final heterocyclic structure.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“9-(difluoromethyl)-2-(2-nitrophenyl)-7-phenylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine” can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving heterocyclic compounds.

    Medicine: Potential use in drug discovery and development due to its unique structure.

    Industry: Applications in materials science and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “9-(difluoromethyl)-2-(2-nitrophenyl)-7-phenylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyridine, thieno, triazolo, and pyrimidine rings. Examples include:

  • 9-(difluoromethyl)-2-(2-nitrophenyl)-7-phenylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 2-(2-nitrophenyl)-7-phenylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 9-(difluoromethyl)-7-phenylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

The uniqueness of “9-(difluoromethyl)-2-(2-nitrophenyl)-7-phenylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine” lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

13-(difluoromethyl)-4-(2-nitrophenyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12F2N6O2S/c24-20(25)15-10-14(12-6-2-1-3-7-12)17-18-19(34-23(17)27-15)22-28-21(29-30(22)11-26-18)13-8-4-5-9-16(13)31(32)33/h1-11,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLSKLLBHPOYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(S3)C5=NC(=NN5C=N4)C6=CC=CC=C6[N+](=O)[O-])C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-(difluoromethyl)-4-(2-nitrophenyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
Reactant of Route 2
13-(difluoromethyl)-4-(2-nitrophenyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
Reactant of Route 3
13-(difluoromethyl)-4-(2-nitrophenyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
Reactant of Route 4
13-(difluoromethyl)-4-(2-nitrophenyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
Reactant of Route 5
13-(difluoromethyl)-4-(2-nitrophenyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
Reactant of Route 6
13-(difluoromethyl)-4-(2-nitrophenyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

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